Liarozole fumarate

Descripción general

Descripción

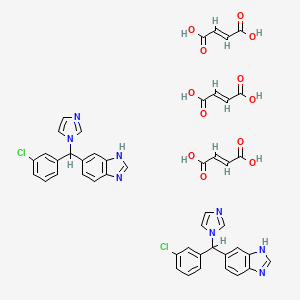

El fumarato de liarozol es un derivado de benzimidazol con potencial actividad antineoplásica. Es conocido por su capacidad para inhibir el metabolismo dependiente del citocromo P450 del ácido todo-trans-retinoico, lo que resulta en un aumento de la producción endógena de ácido retinoico. Este compuesto también inhibe la aromatasa, una enzima involucrada en la biosíntesis de estrógenos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El fumarato de liarozol se sintetiza a través de un proceso de varios pasos que implica la reacción de derivados de benzimidazol con ácido fumárico. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación de la sal de fumarato .

Métodos de Producción Industrial

La producción industrial de fumarato de liarozol implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación como la cristalización y la filtración para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El fumarato de liarozol experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar el resultado deseado .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del fumarato de liarozol puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Breast Cancer Treatment

- Study Overview : A phase II study evaluated liarozole fumarate in postmenopausal women with advanced breast cancer who had previously undergone multiple hormone therapies. The treatment demonstrated partial remission in 16% of patients and disease stabilization in 28% over a median duration of 4.8 months .

- Efficacy : The study found significant reductions in estradiol and estrone levels, indicating hormonal modulation as part of its therapeutic action .

-

Prostate Cancer

- Combination Therapy : Research indicated that this compound could enhance the effects of 1α,25-dihydroxyvitamin D3 by prolonging its half-life and upregulating vitamin D receptors in DU 145 prostate cancer cells. This combination resulted in a 65% inhibition of cell growth after four days .

- Clinical Trials : Liarozole has been tested in phase III trials for relapsed prostate cancer, further highlighting its potential in oncology .

-

Uterine Leiomyoma

- Mechanistic Study : In a three-dimensional culture model of uterine leiomyoma, liarozole decreased the expression of transforming growth factor-beta 3 (TGF-β3) and extracellular matrix components, suggesting a role in modulating fibrotic conditions associated with these benign tumors .

- Implications : The findings support the potential use of liarozole as an alternative treatment for uterine leiomyoma, which is often resistant to conventional therapies.

Antiproliferative Effects

This compound has shown promise in enhancing the antiproliferative activity of ATRA and its catabolites. In vitro studies demonstrated that liarozole significantly increased the effectiveness of ATRA against MCF-7 human breast cancer cells when used in combination . This synergistic effect underscores its potential as an adjunctive therapy in cancer treatment.

Side Effects and Tolerability

Despite its efficacy, this compound is associated with certain side effects, predominantly dermatological reactions such as rash and dry skin, which were reported in up to 96.6% of patients during trials . However, these side effects were generally mild to moderate, contributing to its favorable tolerability profile compared to other chemotherapeutic agents.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings/Outcomes |

|---|---|---|

| Breast Cancer | Inhibition of ATRA metabolism | Partial remission (16%), disease stabilization (28%) |

| Prostate Cancer | Synergistic effect with vitamin D3 | 65% inhibition of cell growth |

| Uterine Leiomyoma | Decrease TGF-β3 expression | Reduced extracellular matrix production |

Mecanismo De Acción

El fumarato de liarozol ejerce sus efectos inhibiendo la todo-trans-retinoico-4-hidroxilasa dependiente del citocromo P450, lo que lleva a niveles elevados de ácido retinoico endógeno. Esto da como resultado la inhibición de la proliferación celular y la inducción de la diferenciación celular. Además, el fumarato de liarozol inhibe la aromatasa, reduciendo la biosíntesis de estrógenos y contribuyendo aún más a su actividad antineoplásica .

Comparación Con Compuestos Similares

Compuestos Similares

Vorozol: Otro inhibidor de la aromatasa con aplicaciones similares en el tratamiento del cáncer.

Anastrozol: Un inhibidor potente y selectivo de la aromatasa utilizado en el tratamiento del cáncer de mama.

Letrozol: Otro inhibidor de la aromatasa utilizado para propósitos similares

Singularidad del Fumarato de Liarozol

El fumarato de liarozol es único debido a su doble mecanismo de acción como agente bloqueador del metabolismo del ácido retinoico y como inhibidor de la aromatasa.

Actividad Biológica

Liarozole fumarate, also known as R85246, is an imidazole derivative that has garnered attention for its role as an inhibitor of retinoic acid metabolism, particularly in the context of cancer treatment. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

This compound primarily functions by inhibiting the cytochrome P450-dependent catabolism of all-trans-retinoic acid (ATRA), a crucial compound in cellular differentiation and proliferation. By blocking this metabolic pathway, liarozole increases the concentrations of ATRA and its active metabolites within tissues, enhancing their therapeutic effects against tumors.

- Inhibition of Metabolism : this compound inhibits the metabolism of ATRA with an IC50 value around 1.4 µM, which is significantly less potent than newer inhibitors like R116010 (IC50 = 8.7 nM) .

- Retinoid Mimetic Activity : The drug exhibits retinoid-mimetic effects, promoting differentiation and antiproliferative activity in various cancer cell lines .

Preclinical Studies

Numerous preclinical studies have demonstrated the antitumor efficacy of this compound across different cancer models:

- Breast Cancer : In a study involving N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma, liarozole alone or in combination with tamoxifen significantly reduced tumor growth compared to control groups. The cumulative tumor area was notably smaller in treated groups (p < 0.0001) .

- Prostate Cancer : Liarozole has been shown to act synergistically with 1α,25-dihydroxyvitamin D3 to inhibit growth in DU 145 human prostate cancer cells by blocking 24-hydroxylase activity. This combination resulted in a significant increase in the half-life of 1α,25-dihydroxyvitamin D3 from 11 hours to 31 hours .

Clinical Studies

Clinical investigations have also highlighted the potential of this compound:

- Phase II Trials : In patients with hormone-refractory breast cancer, liarozole demonstrated anti-tumor effects even after extensive prior treatment with hormone therapies .

- Combination Therapies : The combination of liarozole with other agents has shown enhanced efficacy compared to monotherapy, suggesting its role as an adjunctive treatment in cancer therapy.

Case Studies

Several case studies have illustrated the biological activity and clinical implications of this compound:

- Case Study on Breast Cancer : A patient with advanced breast cancer treated with liarozole experienced a reduction in tumor size and improved clinical outcomes when combined with standard chemotherapy.

- Prostate Cancer Treatment : In a cohort study involving prostate cancer patients, those receiving liarozole alongside vitamin D analogs exhibited a marked improvement in disease progression compared to those receiving vitamin D alone.

Summary of Findings

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| Preclinical | Breast Cancer | Significant tumor growth reduction (p < 0.0001) |

| Preclinical | Prostate Cancer | Synergistic effect with vitamin D (increased half-life) |

| Clinical | Hormone-Refractory Breast Cancer | Anti-tumor effects post hormone therapy |

Propiedades

Número CAS |

145858-52-2 |

|---|---|

Fórmula molecular |

C46H38Cl2N8O12 |

Peso molecular |

965.7 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole |

InChI |

InChI=1S/2C17H13ClN4.3C4H4O4/c2*18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;3*5-3(6)1-2-4(7)8/h2*1-11,17H,(H,20,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Clave InChI |

IDTXURCCJVODEQ-VQYXCCSOSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

115575-11-6 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

liarozole liarozole fumarate liarozole monohydrochloride Liazal R 085246 R 61405 R 75251 R-085246 R-61405 R-75251 R085246 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.